(+)-Intermedine

Beschreibung

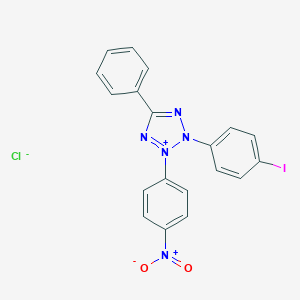

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORABGDXCIBAFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClIN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932744 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Iodonitrotetrazolium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-68-9, 298-94-2 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonitrotetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonitrotetrazolium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODONITROTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Intermedine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably those belonging to the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale). As a member of the retronecine-type monoester pyrrolizidine alkaloids, (+)-Intermedine has garnered significant attention within the scientific community due to its pronounced biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure and properties of (+)-Intermedine, its biological effects with a focus on the molecular mechanisms of its cytotoxicity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Chemical Structure and Properties

(+)-Intermedine is a stereoisomer of lycopsamine (B1675737) and is characterized by a pyrrolizidine core structure esterified with trachelanthic acid.

Chemical Structure:

The chemical structure of (+)-Intermedine is provided below:

Molecular Formula: C₁₅H₂₅NO₅[1]

IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]

Stereochemistry: The stereochemistry of (+)-Intermedine is crucial for its biological activity. The absolute configuration is specified in its IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Intermedine is presented in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Weight | 299.36 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | DMSO: 50 mg/mL (167.02 mM) (requires sonication) | MedChemExpress[2] |

| In vivo formulation (10% DMSO >> 90% (20% SBE-β-CD in saline)): ≥ 1.25 mg/mL (4.18 mM) | MedChemExpress[2] | |

| In vivo formulation (10% DMSO >> 90% corn oil): ≥ 1.25 mg/mL (4.18 mM) | MedChemExpress[2] | |

| pKa (Predicted) | 12.59 ± 0.29 | Guidechem |

| XLogP3-AA (Computed) | -0.4 | PubChem[1] |

| Optical Rotation ([α]) | Not experimentally determined. |

Biological Activity and Signaling Pathways

The primary biological activity of (+)-Intermedine that has been extensively studied is its cytotoxicity, particularly its hepatotoxicity. It is known to induce apoptosis in hepatocytes through a mitochondria-mediated pathway.

Mechanism of Cytotoxicity: Mitochondria-Mediated Apoptosis

(+)-Intermedine induces apoptosis in liver cells by initiating a cascade of events centered on the mitochondria. The proposed signaling pathway is as follows:

-

Induction of Oxidative Stress: (+)-Intermedine treatment leads to the generation of excessive reactive oxygen species (ROS) within the cell.

-

Mitochondrial Membrane Potential Disruption: The increase in ROS causes a change in the mitochondrial membrane potential.

-

Cytochrome c Release: The altered membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c activates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the biochemical and morphological changes characteristic of apoptosis, leading to cell death.

Signaling Pathway Diagram

The signaling pathway for (+)-Intermedine-induced apoptosis is depicted in the following diagram generated using Graphviz.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (+)-Intermedine.

Isolation of Pyrrolizidine Alkaloids from Symphytum officinale (Representative Protocol)

This protocol outlines a general strategy for the isolation of pyrrolizidine alkaloids, including (+)-Intermedine, from comfrey roots.[3][4][5] This should be considered a representative method and may require optimization for specific applications.

Workflow Diagram:

Methodology:

-

Extraction:

-

Macerate dried and powdered comfrey roots with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 0.5 M sulfuric acid.

-

Wash the acidic solution with diethyl ether or hexane (B92381) to remove non-polar compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.

-

Extract the alkaloids into chloroform (B151607) or a chloroform/methanol mixture.

-

-

Reduction of N-oxides (if necessary):

-

Dissolve the alkaloid-containing fraction in dilute acid.

-

Add zinc dust and stir for several hours to reduce the pyrrolizidine alkaloid N-oxides to the free bases.

-

Filter the mixture and make the filtrate alkaline before re-extracting the alkaloids into an organic solvent.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina.

-

Elute with a gradient of chloroform and methanol.

-

Monitor fractions by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization.

-

Combine fractions containing (+)-Intermedine.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or preparative TLC to obtain pure (+)-Intermedine.

-

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxicity of (+)-Intermedine on a cell line of interest (e.g., HepG2 human hepatoma cells).

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Cell culture medium appropriate for the cell line

-

(+)-Intermedine stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with (+)-Intermedine:

-

Prepare serial dilutions of (+)-Intermedine in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (+)-Intermedine. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of (+)-Intermedine) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control:

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by (+)-Intermedine using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of (+)-Intermedine for the desired time.

-

Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Conclusion

(+)-Intermedine is a pyrrolizidine alkaloid with significant biological activity, primarily characterized by its ability to induce mitochondria-mediated apoptosis in hepatocytes. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its cytotoxicity. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and biological effects of this important natural product. Further research is warranted to fully elucidate the toxicological profile of (+)-Intermedine and to explore any potential therapeutic applications of its derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of symlandine from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Intermedine: Natural Sources and Isolation Methods

Abstract

(+)-Intermedine is a retronecine-type pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species worldwide.[1] PAs are a large group of secondary metabolites known for their significant biological activities, including pronounced hepatotoxicity, which makes their study critical for food safety, toxicology, and pharmacology.[1][2][3] This document provides a comprehensive overview of the natural sources of (+)-Intermedine, detailed methodologies for its isolation and purification from plant matrices, and an examination of its cytotoxic signaling pathways. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to provide a clear, logical guide for researchers.

Natural Sources of (+)-Intermedine

(+)-Intermedine is predominantly synthesized by flowering plants (angiosperms), particularly within the families Boraginaceae, Asteraceae, and Fabaceae.[1][3][4] These plants produce PAs as a natural defense mechanism against herbivores.[3] Intermedine and its N-oxide form have been identified in various herbs, teas, and honey, posing a potential risk of contamination in the human food chain.[1][3] It often coexists with its stereoisomer, lycopsamine.[2]

A summary of notable plant sources is provided in Table 1.

Table 1: Natural Plant Sources of (+)-Intermedine

| Family | Genus | Species | Common Name(s) | Reference(s) |

|---|---|---|---|---|

| Boraginaceae | Symphytum | Symphytum officinale | Comfrey (B1233415) | [1][5] |

| Boraginaceae | Heliotropium | Heliotropium amplexicaule | Blue Heliotrope | [1] |

| Boraginaceae | Amsinckia | Amsinckia spp. | Fiddlenecks | [2] |

| Asteraceae | Eupatorium | Eupatorium perfoliatum | Boneset | [1] |

| Lamiaceae | Origanum | Origanum vulgare | Oregano | [1] |

| Not Specified | Asmachilca | Not Specified | Asmachilca |[1] |

Isolation and Purification Methods

The extraction and isolation of (+)-Intermedine, like other PAs, rely on standard alkaloid chemistry principles. The process involves an initial extraction from the plant matrix, followed by purification to isolate the target compound. The choice of method depends on the plant material, the chemical form of the alkaloid (free base or N-oxide), and the desired scale and purity.[6][7]

Commonly employed extraction techniques include:

-

Solid-Liquid Extraction: This is the most widely used approach.[6] Methods such as maceration, percolation, sonication, and Soxhlet extraction are utilized with various solvents.[6][8][9]

-

Acid-Base Extraction: This classic liquid-liquid partitioning technique leverages the basicity of the alkaloid nitrogen to move the compound between aqueous and organic phases, effectively separating it from neutral and acidic plant components.[6]

-

Solid-Phase Extraction (SPE): This chromatographic technique offers a rapid and efficient method for sample cleanup and concentration, providing cleaner extracts than traditional liquid-liquid partitioning.[5][6]

Following initial extraction, chromatographic methods are essential for purification and analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for their high resolution and sensitivity in separating and identifying individual PAs.[5][10]

Caption: General experimental workflow for the isolation of (+)-Intermedine.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of PAs from Comfrey Root

This method, adapted from established research, provides a rapid and efficient cleanup for isolating PAs from Symphytum officinale (Comfrey).[5]

I. Materials and Reagents:

-

Powdered dry comfrey root

-

Extraction Solvent: Chloroform (B151607) with 0.5% ammonia (B1221849) solution

-

SPE Column: Ergosil SPE column

-

Wash Solvents: Acetone-chloroform (8:2, v/v), Petroleum ether

-

Elution Solvent: Methanol

-

Equipment: Sonicator, mechanical shaker, centrifuge, vacuum manifold for SPE

II. Extraction Procedure:

-

Weigh 1.0 g of powdered comfrey root into a 200 mL centrifuge bottle.

-

Add 100 mL of the extraction solvent (basic chloroform).

-

Sonicate the mixture for 30 minutes, followed by shaking for 30 minutes on a mechanical shaker.

-

Centrifuge the mixture to pellet the solid material.

-

Carefully decant the supernatant (chloroform extract) for the cleanup step.

III. SPE Cleanup and Isolation:

-

Condition the Ergosil SPE column according to the manufacturer's instructions.

-

Apply the chloroform extract to the column under a gentle vacuum.

-

Wash the column sequentially with 2 mL of acetone-chloroform (8:2, v/v) followed by 2 mL of petroleum ether to remove impurities.

-

Dry the column completely under vacuum until it is no longer cool to the touch.

-

Elute the bound PAs with two successive 1 mL aliquots of methanol into a 2 mL volumetric flask.

-

Bring the final volume to 2 mL with methanol.

-

Filter the sample through a 0.45 µm PTFE filter into an autosampler vial for LC-MS analysis.

Protocol 2: General Acid-Base Extraction

This protocol describes a general method for extracting pyrrolizidine alkaloids from plant material.[6][10]

I. Materials and Reagents:

-

Dried, ground plant material

-

Acidic Solution: 0.5 N Hydrochloric Acid (HCl) or 1% methanolic tartaric acid[11]

-

Basifying Agent: Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Organic Solvent: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Equipment: Beakers, separatory funnel, rotary evaporator, pH meter/paper

II. Extraction Procedure:

-

Macerate 10 g of powdered plant material in 100 mL of the acidic solution for 24 hours.

-

Filter the mixture and collect the acidic aqueous extract.

-

Transfer the extract to a separatory funnel.

-

Wash the aqueous extract with 50 mL of an organic solvent (e.g., dichloromethane) to remove non-basic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to ~9-10 by dropwise addition of concentrated ammonium hydroxide.

-

Perform a liquid-liquid extraction on the now basic aqueous solution with three 50 mL portions of dichloromethane.

-

Combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude alkaloid extract.

-

The crude extract can then be subjected to further chromatographic purification (e.g., HPLC).

Quantitative Data Summary

The efficiency of PA extraction can vary significantly based on the solvent and technique used, with reported differences in total PA content reaching up to 0.11% (w/w).[10] The SPE method offers high recovery rates.

Table 2: Summary of Quantitative Data for PA Isolation from Comfrey

| Method | Parameter | Value | Reference(s) |

|---|---|---|---|

| Ergosil SPE | Average Recovery | 96.8% | [5] |

| Ergosil SPE | Relative Standard Deviation (RSD) | 3.8% | [5] |

| Ergosil SPE | Optimal Sample-to-Solvent Ratio | 1.0 g in 100 mL | [5] |

| Ergosil SPE | Extraction Efficiency at Optimal Ratio | 94.2% |[5] |

Toxicological Signaling Pathway

(+)-Intermedine exerts its hepatotoxicity primarily by inducing apoptosis through mitochondria-mediated pathways.[1][12] This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to a cascade of cellular events culminating in cell death.[1][2]

Caption: Mitochondria-mediated apoptotic signaling pathway induced by (+)-Intermedine.

The key steps in this pathway are:

-

ROS Generation: Intermedine induces a burst of intracellular ROS.[1][2]

-

Mitochondrial Dysfunction: The excess ROS leads to damage of the mitochondrial structure, which is characterized by a significant drop in the mitochondrial membrane potential.[1]

-

Cytochrome c Release: The change in membrane permeability causes the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][2]

-

Execution of Apoptosis: Activated caspase-3 cleaves key cellular proteins, such as PARP (Poly (ADP-ribose) polymerase), leading to the systematic dismantling of the cell and apoptotic death.[2]

When present with its epimer lycopsamine, the combined toxicity can also trigger endoplasmic reticulum (ER) stress, activating a separate apoptotic pathway involving PERK, eIF2α, ATF4, and CHOP.[2]

Conclusion

(+)-Intermedine is a widely distributed pyrrolizidine alkaloid with well-documented natural sources and established hepatotoxicity. This guide provides researchers with robust, detailed protocols for its extraction and isolation, with a particular focus on a high-recovery SPE method. The summarized quantitative data allows for methodological comparison, while the visualized workflow and signaling pathway offer a clear conceptual framework for experimental design and toxicological studies. A thorough understanding of these methods and mechanisms is essential for the accurate risk assessment of PA-containing products and for leveraging the chemical scaffold of these compounds in drug development.

References

- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [mdpi.com]

- 2. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]

- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosciencejournals.com [biosciencejournals.com]

- 10. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

(+)-Intermedine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid, has garnered significant attention within the scientific community due to its pronounced biological activities, primarily its cytotoxic and hepatotoxic effects. This document provides a comprehensive technical overview of (+)-Intermedine, detailing its chemical properties, toxicological profile, and the molecular mechanisms underpinning its activity. Special emphasis is placed on its role in inducing mitochondria-mediated apoptosis in hepatocytes. This guide consolidates quantitative data, outlines detailed experimental protocols for assessing its effects, and presents visual diagrams of the key signaling pathways involved.

Chemical and Physical Properties

(+)-Intermedine is classified as a retronecine-type pyrrolizidine alkaloid.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10285-06-0 | [2][3][4] |

| Molecular Formula | C15H25NO5 | [2][3][4] |

| Molecular Weight | 299.37 g/mol | [4] |

| IUPAC Name | [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | [3] |

| Synonyms | Intermedine, 9-(+)-Trachelanthylretronecine | [3] |

| Appearance | Off-White to Pale Beige Low-Melting Solid | [4] |

| Storage Temperature | -20°C | [2] |

Toxicological Profile: Hepatotoxicity

The primary toxicological concern associated with (+)-Intermedine is its hepatotoxicity, which can contribute to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). Its cytotoxic effects have been demonstrated in various hepatocyte cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of (+)-Intermedine on human hepatocytes (HepD cell line) have been quantified and are summarized below.

| Assay | Concentration | Observed Effect |

| Cell Viability (CCK-8) | Dose-dependent | Inhibition of cell viability |

| Colony Formation | Dose-dependent | Inhibition of cell proliferation and colony formation |

| Cell Migration (Wound Healing) | Dose-dependent | Inhibition of cell migration |

| Apoptosis (Annexin V/PI Staining) | Dose-dependent | Induction of hepatocyte apoptosis |

Mechanism of Action: Mitochondria-Mediated Apoptosis

(+)-Intermedine induces hepatotoxicity primarily through the activation of the intrinsic, or mitochondria-mediated, pathway of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.

Signaling Pathway Overview

The signaling cascade initiated by (+)-Intermedine involves the following key steps:

-

Induction of Oxidative Stress : Exposure to (+)-Intermedine leads to a burst of intracellular ROS.

-

Mitochondrial Damage : The excess ROS disrupts mitochondrial membrane potential.

-

Cytochrome c Release : Damage to the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation : Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis Execution : Activated caspase-3 orchestrates the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Concurrently, (+)-Intermedine can also induce endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway, which complements the mitochondria-mediated cell death.

Signaling Pathway Diagram

Caption: Mitochondria-mediated apoptosis induced by (+)-Intermedine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of (+)-Intermedine.

Cell Viability Assessment: CCK-8 Assay

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8).

-

Cell Seeding : Seed hepatocyte cells (e.g., HepD) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

Compound Treatment : Prepare various concentrations of (+)-Intermedine in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (medium without the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition : Add 10 µL of CCK-8 solution to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assessment: Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies.

-

Cell Seeding : Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.

-

Compound Treatment : Treat the cells with varying concentrations of (+)-Intermedine.

-

Incubation : Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixing and Staining :

-

Colony Counting : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies (typically >50 cells).

Cell Migration Assessment: Wound Healing (Scratch) Assay

This method evaluates the effect of (+)-Intermedine on cell migration.

-

Cell Seeding : Seed cells in a 24-well plate and grow them to form a confluent monolayer.[6]

-

Creating the Wound : Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[7]

-

Washing : Gently wash the wells twice with culture medium to remove detached cells.[6]

-

Compound Treatment and Imaging : Add fresh medium containing different concentrations of (+)-Intermedine. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Analysis : Measure the width of the scratch at different points for each time point and concentration. The rate of wound closure is indicative of cell migration.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Treat cells with (+)-Intermedine for the desired duration to induce apoptosis.

-

Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension.

-

Washing : Wash the cells once with cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining :

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

-

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to (+)-Intermedine: A Pyrrolizidine Alkaloid of Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale).[1] As a member of the retronecine-type monoester PAs, (+)-Intermedine is a significant phytotoxin known for its hepatotoxic, genotoxic, and potential carcinogenic effects.[2][3] This technical guide provides a comprehensive overview of (+)-Intermedine, detailing its chemical properties, biosynthesis, mechanisms of toxicity, and the analytical and experimental methodologies used in its study. The information presented herein is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the impact of pyrrolizidine alkaloids on human and animal health.

Introduction to (+)-Intermedine

Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores.[4] Human exposure typically occurs through the consumption of herbal medicines, teas, and contaminated food products like honey and grains.[2] PAs are notorious for causing hepatic sinusoidal obstruction syndrome (HSOS), a life-threatening condition characterized by the blockage of hepatic veins.[2]

(+)-Intermedine, a monoester PA, is structurally related to its epimer, lycopsamine (B1675737), and they often coexist in the same plant.[5] While sometimes considered less toxic than its diester counterparts, studies have demonstrated that (+)-Intermedine exhibits significant dose-dependent cytotoxicity and plays a role in the overall toxicity of PA-containing preparations.[5][6] Its toxic effects are not inherent to the molecule itself but arise from metabolic activation in the liver.[7]

Chemical and Physical Properties

(+)-Intermedine is a carboxylic ester resulting from the condensation of the necine base retronecine (B1221780) and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₅ | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| IUPAC Name | [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | [1] |

| CAS Number | 10285-06-0 | [1] |

| Appearance | Not specified, typically isolated as a solid or oil | - |

Biosynthesis

The biosynthesis of lycopsamine-type PAs, including (+)-Intermedine, begins with the conversion of putrescine and spermidine (B129725) into homospermidine.[8] This core pathway leads to the formation of the necine base, which is then esterified with necic acids. The key enzyme in this pathway, homospermidine synthase, has evolved independently in different plant lineages.[8] The subsequent steps involve structural modifications of the necine base and esterification to form the final PA structure.[8]

Mechanism of Toxicity

The toxicity of (+)-Intermedine is contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.[7][9] This process converts the parent alkaloid into highly reactive pyrrolic esters, such as dehydrointermedine.[5] These electrophilic metabolites are responsible for the subsequent cellular damage.

Caption: Metabolic activation and cellular damage pathways of (+)-Intermedine.

Hepatotoxicity: Mitochondria-Mediated Apoptosis

The primary mechanism of (+)-Intermedine-induced hepatotoxicity is the induction of mitochondria-mediated apoptosis.[6][10] Reactive metabolites cause cellular damage that triggers a cascade of events leading to programmed cell death.

-

Generation of Reactive Oxygen Species (ROS): The formation of pyrrole-protein adducts and cellular stress leads to an overproduction of ROS.[6][11]

-

Mitochondrial Dysfunction: Excessive ROS damages mitochondria, leading to a loss of the mitochondrial membrane potential (MMP).[6][10]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[6][10]

-

Caspase Activation: Cytochrome c, along with Apaf-1, forms the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executor caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[12]

Caption: Mitochondria-mediated apoptosis pathway induced by (+)-Intermedine.

Endoplasmic Reticulum (ER) Stress

In addition to mitochondrial pathways, PAs, including the combination of intermedine and lycopsamine, can induce hepatotoxicity through endoplasmic reticulum (ER) stress.[5] The accumulation of unfolded or misfolded proteins due to adduct formation triggers the unfolded protein response (UPR).[13] Chronic or severe ER stress can activate pro-apoptotic pathways, such as the PERK/eIF2α/ATF4/CHOP pathway, contributing to cell death.[1][5]

Genotoxicity

The reactive pyrrolic metabolites of (+)-Intermedine are genotoxic.[3] They can covalently bind to DNA, forming pyrrole-DNA adducts.[3][7] This interaction can lead to DNA cross-linking, DNA breaks, chromosomal aberrations, and gene mutations, which are the underlying mechanisms for the carcinogenicity of PAs.[3][14] The signature mutation type for PAs is often a G:C to T:A transversion.[3]

Quantitative Toxicological Data

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Source |

| (+)-Intermedine | Primary Mouse Hepatocytes | CCK-8 | IC₅₀ | 165.13 | [15] |

| Human Hepatocytes (HepD) | CCK-8 | IC₅₀ | 239.39 | [15] | |

| Mouse Hepatoma (H₂₂) | CCK-8 | IC₅₀ | 161.82 | [15] | |

| Human Hepatocellular Carcinoma (HepG2) | CCK-8 | IC₅₀ | 189.11 | [15] | |

| Lycopsamine | Human Hepatocytes (HepD) | CCK-8 | IC₅₀ | 164.06 | [15] |

| Retrorsine | Human Hepatocytes (HepD) | CCK-8 | IC₅₀ | 126.55 | [15] |

| Senecionine | Human Hepatocytes (HepD) | CCK-8 | IC₅₀ | 173.71 | [15] |

| Intermedine N-oxide | Human Hepatocytes (HepD) | CCK-8 | IC₅₀ | 257.98 | [15] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the toxicity of (+)-Intermedine.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure for extracting PAs like (+)-Intermedine from comfrey root.

Caption: General workflow for the extraction and isolation of (+)-Intermedine.

-

Extraction: Dried and powdered plant material (e.g., comfrey root) is extracted with an acidified solvent, such as 50% methanol acidified with citric acid, to ensure the extraction of both free base PAs and their N-oxides.[16]

-

Enrichment: The crude extract is subjected to liquid-liquid partitioning. An initial partition between dilute aqueous acid and a non-polar solvent like n-butanol enriches the alkaloids in the aqueous phase.[16]

-

Reduction of N-oxides: PA N-oxides are often more abundant than their free base counterparts. To analyze total PAs, the N-oxides in the enriched extract are reduced to their tertiary amine forms using a reducing agent like zinc dust in an acidic solution.[16]

-

Purification: The solution is made alkaline (pH 9-10) with ammonia, and the free base PAs are extracted into an organic solvent such as chloroform.[16]

-

Chromatography: The resulting alkaloid-rich fraction is further purified using techniques like flash chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure (+)-Intermedine.[17]

-

Identification: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]

In Vitro Cytotoxicity Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.[18][19]

-

Cell Seeding: Plate hepatocytes (e.g., HepD, HepG2) in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[19]

-

Treatment: Prepare various concentrations of (+)-Intermedine (e.g., 0, 20, 50, 75, and 100 µg/mL) in the appropriate culture medium.[15] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Intermedine.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).[19]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 reagent in the kit to a yellow-colored formazan (B1609692) product.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[18]

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[20]

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with desired concentrations of (+)-Intermedine (e.g., 0, 20, 50 µg/mL) for 24 hours.[15][20]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[21]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Intracellular ROS Measurement (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[11][23]

-

Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate). Treat cells with various concentrations of (+)-Intermedine for the desired time.[23]

-

Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium immediately before use. Remove the treatment medium, wash the cells once with medium, and then add the DCFH-DA working solution.[23][24]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, cellular esterases cleave the diacetate group, trapping the probe inside the cell.[23][25]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

-

Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). ROS within the cells oxidize the non-fluorescent DCFH to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.[23][26]

Conclusion and Future Perspectives

(+)-Intermedine is a pyrrolizidine alkaloid of significant toxicological concern due to its widespread occurrence and proven hepatotoxicity and genotoxicity. Its mechanism of action, centered on metabolic activation to reactive pyrrolic esters, leads to a cascade of cellular damage, primarily through mitochondria-mediated apoptosis and ER stress. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the continued investigation of this and other PAs.

Future research should focus on elucidating the specific human CYP isozymes involved in (+)-Intermedine metabolism, quantifying its in vivo toxicokinetics and bioavailability, and further exploring the complex interplay between different cell death pathways. A deeper understanding of these mechanisms is crucial for developing accurate risk assessments for human exposure and for exploring potential therapeutic strategies to mitigate PA-induced liver injury.

References

- 1. CHOP Regulates Endoplasmic Reticulum Stress-Mediated Hepatoxicity Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]

- 7. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue distribution, core biosynthesis and diversification of pyrrolizidine alkaloids of the lycopsamine type in three Boraginaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. dojindo.co.jp [dojindo.co.jp]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. abcam.cn [abcam.cn]

The Biological Activities of (+)-Intermedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family.[1] PAs are a diverse group of secondary metabolites known for their wide range of biological effects, which can be both toxic and potentially therapeutic.[2][3] While the toxicity of many PAs, especially their hepatotoxicity, is well-documented, research into their other pharmacological properties is ongoing.[4][5] This technical guide provides an in-depth overview of the reported biological activities of (+)-Intermedine, with a primary focus on its well-studied hepatotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Hepatotoxicity of (+)-Intermedine

The most extensively reported biological activity of (+)-Intermedine is its hepatotoxicity.[4][5] As a 1,2-unsaturated PA, (+)-Intermedine requires metabolic activation in the liver, primarily by cytochrome P450 enzymes, to exert its toxic effects.[6] This bioactivation leads to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules, leading to liver injury.[6]

Cytotoxicity in Liver Cell Lines

In vitro studies have demonstrated that (+)-Intermedine induces cytotoxicity in a dose-dependent manner in various liver cell lines, including normal human hepatocytes (HepD), human hepatocellular carcinoma (HepG2), primary mouse hepatocytes, and mouse hepatoma-22 (H22) cells.[7][8]

Table 1: Cytotoxicity of (+)-Intermedine in Liver Cell Lines

| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |

| HepD | CCK-8 | 75 | 48.8% cell viability | [6] |

| HepD | CCK-8 | 100 | 24.9% cell viability | [6] |

| HepD | Colony Formation | 100 | 15.2% colony formation vs. control | [7] |

| HepD | Wound Healing | 100 | Complete loss of migration ability | [7] |

Table 2: IC50 Values of (+)-Intermedine in Various Liver Cell Lines

| Cell Line | IC50 (µM) | Reference |

| Primary Mouse Hepatocytes | 165.13 | [7] |

| HepD (Human Hepatocytes) | 239.39 | [7] |

| H22 (Mouse Hepatoma) | 161.82 | [7] |

| HepG2 (Human Hepatocellular Carcinoma) | 189.11 | [7] |

Induction of Apoptosis

(+)-Intermedine has been shown to induce apoptosis in hepatocytes.[7][9] This programmed cell death is a key mechanism underlying its hepatotoxic effects.

Table 3: Apoptosis Induction by (+)-Intermedine in HepD Cells

| Assay | Concentration (µg/mL) | Observation | Reference |

| Annexin V/PI Staining | 0, 20, 50, 75, 100 | Dose-dependent increase in apoptotic cells | [9] |

| Flow Cytometry | 0, 20, 50 | Dose-dependent increase in the percentage of apoptotic cells | [9] |

Molecular Mechanisms of Hepatotoxicity

The hepatotoxicity of (+)-Intermedine is mediated by several interconnected molecular pathways:

-

Oxidative Stress: (+)-Intermedine induces the overproduction of reactive oxygen species (ROS) in hepatocytes, leading to oxidative stress and cellular damage.[7][8]

-

Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[7][8]

-

Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.[7]

Signaling pathway of (+)-Intermedine-induced hepatotoxicity.

Other Potential Biological Activities

While hepatotoxicity is the most characterized biological effect of (+)-Intermedine, the broader class of pyrrolizidine alkaloids has been investigated for other activities. It is important to note that the following activities have not been specifically and quantitatively demonstrated for (+)-Intermedine itself in the reviewed literature.

Antimicrobial Activity

Some pyrrolizidine alkaloids isolated from plants of the Heliotropium genus have demonstrated antimicrobial activity against various bacteria and fungi.[2] However, specific minimum inhibitory concentration (MIC) values for (+)-Intermedine against microbial strains are not available in the current literature.

Anti-inflammatory Effects

Certain pyrrolizidine alkaloids have shown anti-inflammatory properties in in vivo models.[10] For instance, some PAs have been found to inhibit carrageenan-induced edema in rats.[3] Lycopsamine, a structurally related PA, has been shown to suppress cell death and reduce the expression of the pro-inflammatory cytokine TNF-α in a rat model of spinal cord injury.[11] However, no specific studies detailing the anti-inflammatory activity or IC50 values of (+)-Intermedine have been found.

Cardiovascular Effects

The cardiovascular effects of (+)-Intermedine have not been specifically reported. It is crucial to distinguish (+)-Intermedine, the pyrrolizidine alkaloid, from "Intermedin" (also known as IMD), which is a peptide from the calcitonin family. Intermedin (IMD) has been shown to have cardiovascular effects, including increasing cardiac function and decreasing arterial pressure.[10][12] These findings are not applicable to the pyrrolizidine alkaloid (+)-Intermedine.

Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for (+)-Intermedine is not well-documented. However, general pharmacokinetic properties of pyrrolizidine alkaloids have been described. PAs are generally absorbed from the gastrointestinal tract after oral ingestion.[3] They are primarily metabolized in the liver, which is the main site of their toxic effects.[13] Excretion of PAs and their metabolites occurs through urine and feces.[3]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate HepD cells in 96-well plates at a suitable density and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of (+)-Intermedine (e.g., 0, 20, 50, 75, 100 µg/mL) for 24 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time (e.g., 1-4 hours).

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).[7]

Workflow for the Cell Viability (CCK-8) Assay.

Colony Formation Assay

-

Cell Seeding: Seed a low number of HepD cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with different concentrations of (+)-Intermedine.

-

Incubation: Culture the cells for a longer period (e.g., 7-14 days) to allow for colony formation.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Colony Counting: Count the number of visible colonies.[7]

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow HepD cells to confluence in 6-well plates.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of (+)-Intermedine.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.[7]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed HepD cells and treat with (+)-Intermedine as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Conclusion

The available literature predominantly characterizes (+)-Intermedine as a hepatotoxic pyrrolizidine alkaloid. Its cytotoxic effects on liver cells are mediated through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis via the caspase signaling pathway. While other biological activities, such as antimicrobial and anti-inflammatory effects, have been reported for the broader class of pyrrolizidine alkaloids, specific and quantitative data for (+)-Intermedine in these areas are currently lacking. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of (+)-Intermedine. This will be crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications of this natural compound.

References

- 1. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Lasiocarpine, Retrorsine and Retronecine Pyrrole on Human Embryo Lung and Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular Effects of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADME: Pharmacokinetics Overview | PDF | Products Of Chemical Industry | Medical Specialties [scribd.com]

- 9. The cardiovascular pharmacology of ICI 170777 ((6RS)-6-methyl-5-(pyrid-4-yl)-3H,6H-1,3,4- thiadiazin-2-one) a novel compound with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Cardiovascular effects of intermedin1-53 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lycopsamine Exerts Protective Effects and Improves Functional Outcome After Spinal Cord Injury in Rats by Suppressing Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of intermedin(1-53) on cardiac function and ischemia/reperfusion injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of (+)-Intermedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including those of the Boraginaceae family such as comfrey (B1233415) (Symphytum officinale).[1] As with many PAs containing a 1,2-unsaturated necine base, the biological activity of (+)-Intermedine is primarily associated with its bioactivation in the liver to highly reactive pyrrolic esters.[2] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1] Preliminary research has largely focused on the toxicological profile of (+)-Intermedine, revealing a complex mechanism of action centered on the induction of apoptosis through multiple cellular stress pathways. This guide provides an in-depth overview of the current understanding of (+)-Intermedine's mechanism of action, with a focus on its cytotoxic effects. While the predominant body of research points towards toxicity, early studies have also explored its potential as an antitumor agent, although quantitative data from these initial screenings are limited.[3]

Cytotoxicity Profile of (+)-Intermedine

The cytotoxic effects of (+)-Intermedine have been evaluated across various mammalian cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values vary across different cell types, suggesting a degree of cell-specific sensitivity.

Table 1: Cytotoxicity of (+)-Intermedine in Mammalian Cell Lines

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepD | Human Hepatocytes | Not Specified | >334 | [4] |

| H22 | Mouse Hepatoma | Not Specified | >334 | [4] |

| HepG2 | Human Hepatocellular Carcinoma | Not Specified | >334 | [4] |

| Primary Mouse Hepatocytes | Mouse Hepatocytes | Not Specified | >334 | [4] |

| Neural Progenitor Cells (NPCs) | Neural Progenitor Cells | 24 | ~30 | [2] |

Note: The study on HepD, H22, HepG2, and primary mouse hepatocytes indicated that while (+)-Intermedine was less potent than other diester PAs, it still induced cytotoxicity at higher concentrations.[4]

Further studies have demonstrated that (+)-Intermedine also impairs cell proliferation, colony formation, and migration in a dose-dependent manner.

Table 2: Effects of (+)-Intermedine on Cellular Processes in HepD Cells

| Concentration (µg/mL) | Colony Formation Inhibition (%) | Cell Migration Inhibition (Wound Healing Assay) | Apoptosis Rate (%) | Reference |

| 20 | Not Specified | Significant inhibition observed | Significant increase | [4][5] |

| 50 | Not Specified | Significant inhibition observed | Significant increase | [4][5] |

| 75 | Not Specified | Significant inhibition observed | Significant increase | [4][5] |

| 100 | 84.8 | Significant inhibition observed | Significant increase | [4][5] |

Signaling Pathways in (+)-Intermedine-Induced Apoptosis

Current evidence points to two primary pathways involved in the cytotoxic mechanism of action of (+)-Intermedine: mitochondria-mediated apoptosis and endoplasmic reticulum (ER) stress-mediated apoptosis.

Mitochondria-Mediated Apoptosis

The central mechanism of (+)-Intermedine-induced cell death is the initiation of the intrinsic apoptotic pathway, which is mediated by the mitochondria.[4][5] This process is characterized by the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5]

The key events in this pathway are:

-

Induction of Oxidative Stress : (+)-Intermedine treatment leads to a significant increase in intracellular ROS levels.[4][5]

-

Mitochondrial Membrane Potential (MMP) Collapse : The accumulation of ROS disrupts the integrity of the mitochondrial membrane, causing a loss of MMP.[4][5]

-

Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[4][5]

-

Caspase Activation : Cytoplasmic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3.[4][5]

-

Apoptosis : Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.[4][5]

Caption: Mitochondria-mediated apoptosis induced by (+)-Intermedine.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In combination with other PAs like Lycopsamine, (+)-Intermedine has been shown to induce hepatotoxicity through an additional mechanism involving endoplasmic reticulum (ER) stress. This pathway is initiated by an increase in intracellular calcium levels and the activation of the PERK signaling cascade.

The sequence of events in this pathway includes:

-

Increased Intracellular Ca2+ : The combination of Intermedine and Lycopsamine leads to a rise in cytoplasmic calcium concentrations.

-

ER Stress Induction : Elevated calcium levels disrupt ER homeostasis, triggering the unfolded protein response (UPR).

-

PERK Pathway Activation : This leads to the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in ER stress-induced apoptosis.

-

Apoptosis : The upregulation of the pro-apoptotic protein CHOP ultimately results in cell death.

Caption: ER stress-mediated apoptosis from combined PA exposure.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary studies of (+)-Intermedine's mechanism of action.

Cell Viability Assessment (CCK-8 Assay)

-

Cell Seeding : Plate cells (e.g., HepD, H22, HepG2, primary mouse hepatocytes) in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of (+)-Intermedine (e.g., 0, 20, 50, 75, 100 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control group.

Colony Formation Assay

-

Cell Seeding : Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment : After 24 hours, treat the cells with different concentrations of (+)-Intermedine.

-

Incubation : Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

-

Staining : Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Quantification : Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Wound Healing (Migration) Assay

-

Cell Seeding : Grow cells to a confluent monolayer in 6-well plates.

-

Scratch Creation : Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Treatment : Wash with PBS to remove detached cells and add fresh medium containing various concentrations of (+)-Intermedine.

-

Imaging : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment : Treat cells with (+)-Intermedine at desired concentrations for a specified time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Intracellular ROS Detection (DCFH-DA Assay)

-

Cell Treatment : Treat cells with (+)-Intermedine for the desired duration.

-

Probe Loading : Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe in serum-free medium.

-

Imaging/Measurement : Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The intensity of green fluorescence is proportional to the level of intracellular ROS.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of (+)-Intermedine have predominantly characterized its role as a cytotoxic agent, primarily inducing hepatotoxicity and neurotoxicity. The core mechanisms identified involve the induction of mitochondria-mediated and, in combination with other PAs, ER stress-mediated apoptosis. While these findings are crucial for understanding the toxicological risks associated with (+)-Intermedine exposure, the early indications of potential antitumor activity warrant further investigation. Future research should aim to obtain quantitative data on its anti-leukemic effects and explore its activity against a broader range of cancer cell lines. Elucidating a potential therapeutic window where antitumor effects might be achieved at non-hepatotoxic concentrations would be a critical step in assessing the translational potential of (+)-Intermedine in drug development.

References

- 1. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A lapachol derivative active against mouse lymphocytic leukemia P-388 - PubMed [pubmed.ncbi.nlm.nih.gov]

Health Risks and Toxicity of (+)-Intermedine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, poses significant health risks, primarily due to its hepatotoxic potential. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicity of (+)-Intermedine. It delves into its mechanism of action, summarizes key quantitative toxicity data, and provides detailed experimental protocols for assessing its toxic effects. Furthermore, this guide visualizes the intricate signaling pathways involved in Intermedine-induced cellular damage, offering a valuable resource for researchers in toxicology, pharmacology, and drug development. While extensive in vitro data exists, a notable gap remains in the publicly available in vivo acute toxicity data, specifically a definitive LD50 value for (+)-Intermedine.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins found in thousands of plant species worldwide.[1][2] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and certain food products.[2][3] (+)-Intermedine is a monoester PA of the retronecine (B1221780) type, and while generally considered less acutely toxic than its diester or macrocyclic counterparts, its potential for cumulative toxicity and its widespread presence in botanicals warrant a thorough toxicological evaluation.[3][4] The primary organ targeted by PAs is the liver, where they can induce a range of effects from acute liver damage to chronic conditions such as hepatic sinusoidal obstruction syndrome (HSOS) and liver cancer.[3][4] This guide aims to consolidate the existing knowledge on the health risks and toxicity of (+)-Intermedine to support further research and risk assessment.

Mechanism of Toxicity

The toxicity of (+)-Intermedine, like other PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[5] Cytochrome P450 enzymes convert Intermedine into highly reactive pyrrolic esters. These electrophilic metabolites can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[5]

The primary mechanisms of (+)-Intermedine-induced hepatotoxicity involve:

-

Oxidative Stress: Intermedine metabolism leads to the excessive production of reactive oxygen species (ROS).[2][3] This surge in ROS overwhelms the cellular antioxidant defense systems, causing damage to lipids, proteins, and DNA.

-

Mitochondria-Mediated Apoptosis: The accumulation of ROS and direct effects of Intermedine metabolites disrupt mitochondrial function. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis).[3]

-

Endoplasmic Reticulum (ER) Stress: Studies on the combined toxicity of Intermedine and its stereoisomer Lycopsamine have revealed the induction of ER stress.[2] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling pathways, such as the PERK/eIF2α/ATF4/CHOP pathway, contributing to cell death.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of (+)-Intermedine.

Table 1: In Vitro Cytotoxicity of (+)-Intermedine (IC50 Values)

| Cell Line | Description | IC50 (µM) | Reference |

| Primary mouse hepatocytes | Primary liver cells from mice | 165.13 | [3] |

| HepD | Human hepatocytes | 239.39 | [3] |

| H22 | Mouse hepatoma-22 cells | 161.82 | [3] |

| HepG2 | Human hepatocellular carcinoma cells | 189.11 | [3] |